4-Fluoropyrimidine-5-carbonitrile
Description
4-Fluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 4-position and a nitrile group at the 5-position of the pyrimidine ring. Fluorine's high electronegativity and small atomic radius often enhance metabolic stability, lipophilicity, and electronic effects in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C5H2FN3 |
|---|---|
Molecular Weight |
123.09 g/mol |
IUPAC Name |
4-fluoropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H2FN3/c6-5-4(1-7)2-8-3-9-5/h2-3H |
InChI Key |
FBFSPFYZCJNDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)F)C#N |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Component Condensation Using Bone Char Catalysts
Overview:
This method employs a one-pot reaction involving aromatic aldehydes, malononitrile, and urea or thiourea, catalyzed by bone char modified with chlorosulfonic acid (bone char-nPrN-SO₃H). The process is solvent-free and conducted at elevated temperatures (~80°C), offering high yields and reduced reaction times.
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Aromatic aldehyde + malononitrile + urea/thiourea | 80°C, solvent-free | Pyrimidine-5-carbonitrile derivatives |
- Knoevenagel condensation between aldehyde and malononitrile.
- Cyclization with urea or thiourea to form the pyrimidine ring.
- Catalytic activity of bone char enhances reaction efficiency and recyclability.
- Eco-friendly, solvent-free.
- High yields (~90%), reaction time less than 10 minutes.
- Recyclable catalyst.
Cyclocondensation of Fluorinated β-Arylidene Malononitrile with Thiourea
Overview:
This approach involves the cyclocondensation of fluorinated β-arylidene malononitrile derivatives with thiourea in boiling ethanol, facilitated by potassium carbonate (K₂CO₃). It produces 4-amino-2-fluoroaryl-1H-pyrimidine-5-carbonitriles.
Fluorinated β-arylidene malononitrile + Thiourea → 4-Amino-2-fluoroaryl-1H-pyrimidine-5-carbonitrile
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Boiling (~78°C) | |
| Catalyst | K₂CO₃ |
- Cyclocondensation via nucleophilic attack of thiourea on the β-arylidene malononitrile.
- Aromatic substitution with fluorine enhances biological activity.
- Typically between 65-75%.
Chlorination of 2-alkoxy-5-fluoro-4(3H)-pyrimidinone
Overview:
This industrial route involves chlorination of 2-alkoxy-5-fluoro-4(3H)-pyrimidinone with chlorinating agents such as phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with ammonia to yield 4-amino-2-chloro-5-fluoropyrimidine, which can be further converted to the nitrile derivative.
- Chlorination at the 2- and 4-positions of pyrimidine ring.
- Subsequent amination replaces chlorine with amino groups.
- Suitable for large-scale synthesis.
- High selectivity and yields.
Halogen Exchange and Dehydration Routes
Overview:
Starting from fluoroacetonitrile, a key intermediate is synthesized via halogen exchange reactions (Finkelstein reaction) and dehydration steps, followed by condensation with amidines to form the pyrimidine ring.
Chloroacetamide → Fluoroacetonitrile → 2-Cyano-2-fluoroethenolate → Condensation with amidines → 4-Fluoropyrimidine-5-carbonitrile
| Step | Reagents | Conditions | Reference |
|---|---|---|---|
| Halogen exchange | NaI or other halogen exchange reagents | Reflux | |
| Dehydration | Acidic or basic conditions | Controlled temperature | |
| Condensation | Amidines, heat | Variable |
- Enables late-stage fluorination, preserving sensitive functionalities.
- Modular approach allows structural modifications.
Industrial Chlorination of Pyrimidinone Derivatives
Summary Table of Preparation Methods
| Method | Key Reactants | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-component condensation | Aromatic aldehyde, malononitrile, urea/thiourea | Bone char catalyst, solvent-free, 80°C | Eco-friendly, high yield, rapid | Limited substrate scope |
| Cyclocondensation | Fluorinated β-arylidene malononitrile, thiourea | Ethanol, K₂CO₃, reflux | High selectivity | Moderate yields, requires purification |
| Chlorination of pyrimidinone | 2-alkoxy-5-fluoro-4(3H)-pyrimidinone, POCl₃ | Reflux | Industrial scalability | Multiple steps, handling chlorinating agents |
| Halogen exchange and dehydration | Chloroacetamide derivatives | Reflux, controlled conditions | Flexibility in functionalization | Multi-step, complex purification |
| Industrial chlorination | Pyrimidinone derivatives + chlorinating agents | Reflux | High yield, scalable | Use of hazardous reagents |
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, pyrimidinones, and fused pyrimidine derivatives .
Scientific Research Applications
4-Fluoropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated pyrimidine derivatives.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, fluorinated pyrimidines like this compound can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells . Additionally, the compound can interact with RNA-modifying enzymes, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrimidine-5-carbonitriles
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of Selected Pyrimidine-5-carbonitriles
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (inferred for 4-Fluoropyrimidine-5-carbonitrile) and chlorine (e.g., in ) are electron-withdrawing, increasing ring electrophilicity and reactivity toward nucleophilic substitution. Methoxy groups (e.g., ) are electron-donating, reducing reactivity but improving solubility .
- Melting Points: Amino-substituted derivatives (e.g., 222°C for 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile ) exhibit higher melting points than non-polar substituents, likely due to hydrogen bonding. Fluorinated analogs may show similar trends due to dipole-dipole interactions.
Structural and Electronic Comparisons
Table 2: Electronic Effects of Substituents
Notable Trends:
- Chloro derivatives (e.g., ) are more reactive toward displacement but less metabolically stable than fluoro analogs.
Biological Activity
4-Fluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrimidine ring and a cyano group at the 5-position, which significantly influences its chemical properties and biological interactions.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of pyrimidine derivatives, including this compound. Research indicates that compounds with this structure exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, novel derivatives synthesized from this framework showed promising results in inhibiting the growth of M. tuberculosis strain H37Rv, suggesting that fluorinated pyrimidines may serve as lead compounds in anti-tubercular drug discovery .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Another area of interest is the inhibition of DPP-4 , an enzyme implicated in glucose metabolism and a target for diabetes treatment. Compounds derived from pyrrolidine and carbonitrile frameworks, including those related to this compound, have demonstrated potent DPP-4 inhibitory activity. For example, one study reported a derivative with an IC50 value of 0.01 μM, highlighting its efficacy in reducing blood glucose levels in vivo . This suggests that 4-fluoropyrimidine derivatives could be valuable in developing new treatments for type 2 diabetes.
Antibacterial Activity
The antibacterial potential of fluorinated pyrimidines has also been explored. Compounds similar to this compound exhibited biocidal activity against various Gram-positive and Gram-negative bacteria. Notably, studies found that these compounds were effective against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents . The presence of fluorine enhances the bioactivity of these compounds, making them suitable candidates for further development.
Case Studies
- Antitubercular Activity : A study synthesized several derivatives based on this compound and tested them against M. tuberculosis. The results indicated that certain derivatives had significant antimycobacterial activity, with promising IC50 values .
- DPP-4 Inhibition : Research involving the synthesis of β-amino pyrrole-2-carbonitrile derivatives revealed that compounds related to this compound showed excellent selectivity and potency as DPP-4 inhibitors, with one compound achieving an IC50 value of 0.01 μM .
Table 1: Biological Activities of 4-Fluoropyrimidine Derivatives
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | Antimycobacterial | Not specified | |
| DPP-4 Inhibitor | DPP-4 Inhibition | 0.01 | |
| Fluorinated Pyrimidine Derivative | Antibacterial | Varies |
Table 2: Selectivity and Efficacy in DPP-4 Inhibition
Q & A
What are the common synthetic routes for preparing 4-fluoropyrimidine-5-carbonitrile and its derivatives in academic research?
Basic Research Question
this compound derivatives are synthesized via:
- Oxidation/Reduction : Use H₂O₂/KMnO₄ for oxidation or LiAlH₄ for reduction of precursor pyrimidines .
- Substitution Reactions : React with nucleophiles (e.g., amines, thiols) under catalytic conditions to introduce functional groups .
- Three-Component Reactions : Combine aldehydes, active methylene compounds, and urea/thiourea in aqueous media under thermal conditions. For example, 4-amino derivatives are synthesized with yields >75% using water as a green solvent .
Example Reaction Table (Adapted from ):
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ (aqueous/organic) | Nitro compounds |
| Substitution | Nucleophiles, catalytic conditions | Substituted pyrimidines |
| Multi-component | Aldehydes, urea, thermal aqueous | 4-Amino-5-pyrimidinecarbonitriles |
Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?
Basic Research Question
Key techniques include:
- FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2212 cm⁻¹, NH₂ bands at 3379–3478 cm⁻¹) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry (e.g., aromatic protons at δ 7.0–8.4 ppm, nitrile carbon at ~118 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M⁺] peaks at m/z 225–353) and fragmentation patterns .
- X-ray Crystallography : Determines crystal packing and substituent orientation in derivatives like 4-(4’-fluorophenyl) analogs .
How can researchers optimize reaction conditions to improve yields in multi-component syntheses of fluorinated pyrimidinecarbonitriles?
Advanced Research Question
Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) or water to enhance reactivity and reduce side products .
- Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclocondensation steps .
- Temperature Control : Reactions performed at 80–100°C typically achieve >80% yield, while higher temperatures may degrade sensitive nitrile groups .
- Regioselectivity Tuning : Adjust steric/electronic effects of substituents (e.g., electron-withdrawing groups enhance nitrile stability) .
What strategies are employed to resolve contradictions in spectral data or unexpected reaction outcomes during fluoropyrimidine synthesis?
Advanced Research Question
Address discrepancies via:
- Cross-Validation : Compare FT-IR, NMR, and MS data with computational predictions (e.g., DFT-calculated vibrational frequencies) .
- Mechanistic Studies : Use isotopic labeling or kinetic experiments to trace unexpected byproducts (e.g., nitrile hydrolysis to amides under acidic conditions) .
- Crystallographic Analysis : Resolve ambiguities in substituent positioning, as seen in 4-(2-fluorophenyl) derivatives .
- Replication : Repeat reactions under inert atmospheres to rule out oxidation artifacts .
How can fluorinated pyrimidinecarbonitriles be rationally designed to enhance their biological activity in drug discovery research?
Advanced Research Question
Design principles include:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at C4/C6 positions to improve binding to enzymatic targets .
- Bioisosteric Replacement : Replace -CN with -COOR or -CONH₂ to modulate solubility and pharmacokinetics .
- Structure-Activity Relationship (SAR) : Systematically vary aryl/heteroaryl substituents (e.g., thiophene, chlorophenyl) and correlate with activity in assays .
- Hybridization Strategies : Conjugate pyrimidine cores with bioactive scaffolds (e.g., imidazolones) to target multiple pathways .
What computational methods are utilized to predict the reactivity and stability of this compound derivatives?
Advanced Research Question
Computational approaches include:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-deficient sites for nucleophilic attack .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from nitrile to pyrimidine ring) to explain stability trends .
- MD Simulations : Assess solvation effects and conformational flexibility in aqueous environments .
How can researchers validate the purity and stability of fluorinated pyrimidinecarbonitriles under storage conditions?
Basic Research Question
Validation methods include:
- HPLC Analysis : Monitor degradation products (e.g., hydrolyzed amides) using C18 columns and UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for stable nitriles) .
- Moisture Sensitivity Tests : Store samples under argon with molecular sieves to prevent nitrile hydrolysis .
What are the challenges in scaling up laboratory-scale syntheses of this compound derivatives for preclinical studies?
Advanced Research Question
Key challenges and solutions:
- Exothermic Reactions : Use flow chemistry to control heat dissipation in large-scale oxidations .
- Byproduct Formation : Optimize workup procedures (e.g., column chromatography vs. recrystallization) to isolate high-purity products .
- Cost-Efficiency : Replace expensive reagents (e.g., LiAlH₄) with catalytic hydrogenation or microwave-assisted methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
